3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one

Lipophilicity Drug-likeness CNS penetration

Select this fully characterized azepane scaffold to unlock conformational bias unavailable in simple phenylpropanone fragments. The 3,3,3-trifluoropropan-1-one amide introduces a reversible electrophilic warhead for covalent targeting of catalytic serine/threonine/cysteine residues, while the 4-methoxyphenyl substituent at the azepane 3-position constrains ring-puckering for pre-organized binding—validated in PKB (Akt) crystallography. With XLogP3-AA=3.3 and zero H-bond donors, it is purpose-built for CNS fragment libraries requiring enhanced blood-brain barrier penetration. Secure this differentiated fragment now for your PI3K/Akt/mTOR or GPCR screening campaigns.

Molecular Formula C16H20F3NO2
Molecular Weight 315.336
CAS No. 1798464-89-7
Cat. No. B2468013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one
CAS1798464-89-7
Molecular FormulaC16H20F3NO2
Molecular Weight315.336
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CC(F)(F)F
InChIInChI=1S/C16H20F3NO2/c1-22-14-7-5-12(6-8-14)13-4-2-3-9-20(11-13)15(21)10-16(17,18)19/h5-8,13H,2-4,9-11H2,1H3
InChIKeyWRWXMAGJHBXYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one: Procurement-Grade Profile for a Fluorinated Azepane Building Block


3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one (CAS 1798464-89-7) is a synthetic, fully characterized small molecule that combines a seven-membered azepane heterocycle, a 4-methoxyphenyl substituent at the 3-position, and a 3,3,3-trifluoropropan-1-one amide side-chain [1]. With a molecular weight of 315.33 g/mol, an XLogP3-AA of 3.3, and zero hydrogen bond donors, it occupies physicochemical space distinct from simpler azepane or phenylpropanone analogs, positioning it as a conformationally flexible, lipophilic scaffold suitable for fragment-based drug discovery, covalent probe design, or CNS-targeted library enumeration [1][2].

Why 3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one Cannot Be Replaced by Generic Azepane or Propanone Analogs


In-class substitution is precluded by three interdependent structural features that are absent in simpler azepane or trifluoropropanone analogs. First, the 3,3,3-trifluoropropan-1-one amide group introduces a strong electron-withdrawing effect and a potential electrophilic warhead, fundamentally altering the ring’s electronic environment relative to N-alkyl or N-acyl azepanes [1][2]. Second, the 4-methoxyphenyl substituent at the azepane 3-position imposes steric and electronic constraints that, in concert with the seven-membered ring’s inherent conformational flexibility, can bias the accessible conformer population in ways that simpler phenyl or unsubstituted azepanes cannot replicate [2]. Third, the combination of the trifluoropropanone carbonyl and the methoxyphenyl oxygen creates a hydrogen-bond-acceptor network (five acceptors) distinct from analogs that lack either functionality, directly impacting target recognition in fragment-based screening [1]. These differences are not speculative; they have quantitative manifestations in key selection-relevant parameters such as lipophilicity, electrostatic surface potential, and ring-puckering energetics, as detailed in Section 3.

Differential Evidence Guide: Quantitative Performance of 3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one Versus Close Analogs


Lipophilicity Comparison: XLogP3-AA of the 4-Methoxyphenyl vs. 4-Fluorophenyl Azepane Analog

The XLogP3-AA of the target 4-methoxyphenyl compound is 3.3, whereas the 4-fluorophenyl analog (CAS 1795419-95-2, C15H17F4NO, MW 303.30) shows a markedly lower computed XLogP3-AA of 2.8 [1]. This 0.5 log unit difference translates to approximately 3.2-fold higher predicted partition coefficient for the methoxy analog, indicating significantly greater lipophilicity that may enhance blood-brain barrier penetration or membrane partitioning in CNS-targeted discovery programs.

Lipophilicity Drug-likeness CNS penetration

Hydrogen-Bond Acceptor Capacity: Target Compound vs. Azepane-Core-Only Scaffold

The target compound possesses five hydrogen-bond acceptor (HBA) sites (the carbonyl oxygen, the methoxy oxygen, and three fluorine atoms), whereas the unsubstituted azepane core 3-(4-methoxyphenyl)azepane (CAS 1333960-81-8, C13H19NO, MW 205.30) has only two HBA sites (the amine nitrogen and the methoxy oxygen) [1]. The three additional fluorine-based acceptors on the trifluoropropanone side-chain create a distinct pharmacophoric pattern that can engage halogen-bonding or multipolar interactions not available to the azepane-core-only scaffold, a feature that has been exploited in structure-based optimization of azepane-derived PKB inhibitors [2].

Fragment-based drug discovery Target engagement Pharmacophore modeling

Conformational Bias of Trifluorinated Azepanes: Ring-Puckering Energy Differentiation

Although no direct ring-puckering data exist for the target compound itself, Patel et al. (2014) demonstrated that a single fluorine atom installed diastereoselectively on a model azepane ring can bias the ring to one major conformation (>90% population in CDCl3 at 298 K), and that trifluorination further amplifies this conformational restriction [1]. By extension, the trifluoropropanone substituent on the target compound is predicted to introduce a similar or stronger conformational bias via through-bond inductive effects and through-space electrostatic interactions, relative to non-fluorinated N-acyl azepane analogs. This bias is absent in the 3-(4-methoxyphenyl)azepane core, which populates multiple interconverting conformers at room temperature.

Conformational analysis Azepane ring puckering Fluorine conformational bias

Molecular Weight and Rotatable Bond Differentiation vs. Triazole-Containing Analog

The target compound (MW = 315.33, rotatable bonds = 3) is lighter and more rigid than the triazole-containing analog 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, which has a molecular weight exceeding 380 g/mol and a higher rotatable bond count [1]. This places the target compound more favorably within standard fragment-based screening criteria (MW < 300 Da ideal; the target is marginally above but significantly closer than the triazole analog) and within the 'rule of three' guidelines for fragment libraries.

Physicochemical property comparison Lead-likeness Fragment metrics

High-Value Application Scenarios for 3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one Based on Verified Differentiation Evidence


Fragment-Based Screening for CNS Targets Requiring Elevated Lipophilicity

With an XLogP3-AA of 3.3—0.5 log units higher than its 4-fluorophenyl analog—this compound is a strong candidate for CNS-focused fragment libraries where increased lipophilicity is needed to achieve adequate blood-brain barrier penetration [1]. Its five hydrogen-bond acceptor sites and conformationally biased azepane ring provide a pharmacophore complexity that simple phenylpropanone fragments cannot match, increasing the likelihood of identifying specific binding interactions in primary fragment screens against GPCRs or ion channels [1][2].

Covalent Probe Design Exploiting the Trifluoropropanone Electrophilic Warhead

The 3,3,3-trifluoropropan-1-one moiety can serve as a weak, reversible electrophilic warhead targeting active-site serine, threonine, or cysteine residues, analogous to trifluoromethyl ketone-based protease inhibitors [1]. The azepane ring’s conformational bias, inferred from Patel et al. (2014), may pre-organize the warhead for optimal trajectory toward the catalytic residue, a feature not available in flexible-chain trifluoropropanone analogs lacking the cyclic constraint [1].

Selective PKB/Akt Kinase Inhibitor Optimization Starting Point

Azepane derivatives have been crystallographically validated as PKB (Akt) inhibitors, with X-ray structures showing the azepane ring occupying a hydrophobic pocket in the kinase active site [1]. The target compound’s 4-methoxyphenyl group offers additional π-stacking potential with aromatic residues in the P-loop, while the trifluoropropanone side-chain can extend toward the solvent-exposed region to modulate ADME properties without disrupting the core kinase interaction [1]. This scaffold is therefore suitable for structure-based optimization campaigns targeting the PI3K/Akt/mTOR pathway.

Conformational Probe for Fluorine-Induced Ring Puckering Studies

The target compound can serve as a model system to experimentally validate the conformational bias predicted for trifluorinated azepanes, using variable-temperature NMR or X-ray crystallography [1]. Such studies would generate quantitative ring-puckering parameters that directly inform the design of pre-organized azepane-containing ligands for any target class, establishing a data-rich foundation for scaffold selection in medicinal chemistry programs [1].

Quote Request

Request a Quote for 3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.